Ro 28-1675

Glucokinase Activation Enantiomeric Specificity Allosteric Modulation

Ro 28-1675 (CAS 300353-13-3) is the definitive R-enantiomer GK activator—the prototype GKA reference standard for T2D research. Unlike inactive S-enantiomer Ro 28-1674 or racemic mixtures, only Ro 28-1675 delivers consistent, maximal GK activation (EC50 54 nM, SC1.5 0.24 µM; 1.5× Vmax increase, 4.3× S0.5 decrease). Essential for GKRP antagonism, GK translocation, and insulin secretion assays. Validated in ob/ob, KK-Ay, DIO, and Goto-Kakizaki models at 10–50 mg/kg p.o. Require ≥98% purity for stereochemical fidelity and cross-study reproducibility.

Molecular Formula C18H22N2O3S2
Molecular Weight 378.5 g/mol
Cat. No. B1679472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 28-1675
SynonymsRO28-1675;  RO-28-1675;  RO 28-1675;  RO028-1675;  RO-028-1675;  RO 028-1675;  RO281675;  RO 281675;  RO-281675;  Ro 0281675;  Ro-0281675;  Ro0281675.
Molecular FormulaC18H22N2O3S2
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C(CC2CCCC2)C(=O)NC3=NC=CS3
InChIInChI=1S/C18H22N2O3S2/c1-25(22,23)15-8-6-14(7-9-15)16(12-13-4-2-3-5-13)17(21)20-18-19-10-11-24-18/h6-11,13,16H,2-5,12H2,1H3,(H,19,20,21)/t16-/m1/s1
InChIKeyNEQSWPCDHDQINX-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ro 28-1675: Procurement Guide for the Prototype Allosteric Glucokinase Activator


Ro 28-1675 (CAS 300353-13-3) is the R-enantiomer of the racemic lead compound Ro 28-0450 and represents the first well-characterized, potent allosteric activator of human glucokinase (GK; hexokinase IV) [1]. This thiazolyl-propanamide tool compound increases the Vmax of GK and decreases its S0.5 for glucose, thereby enhancing glucose-stimulated insulin secretion from pancreatic β-cells and augmenting hepatic glucose metabolism [2]. As the prototype GK activator (GKA), Ro 28-1675 established the proof-of-concept for allosteric GK modulation in type 2 diabetes research, making it an essential reference standard for any laboratory studying GK pharmacology, screening for novel GKAs, or investigating glucose homeostasis mechanisms [3]. The compound is widely available from commercial suppliers as a ≥98% pure powder and remains the benchmark comparator for all newer GKAs due to its extensive characterization in both enzymatic and in vivo models .

Why Generic Substitution of Ro 28-1675 with Other Glucokinase Activators Compromises Experimental Reproducibility


Procurement of a non-specific GK activator or an alternative GKA in place of Ro 28-1675 introduces significant scientific risk due to profound differences in enantiomeric specificity, binding mode, and functional selectivity. Glucokinase activation is exquisitely sensitive to chirality: only the R-enantiomer Ro 28-1675 potently activates GK (SC1.5 = 0.24 µM), while the S-enantiomer Ro 28-1674 is completely inactive at concentrations up to 10 µM, a >40-fold difference in potency that underscores the requirement for stereochemically pure material [1]. Furthermore, not all GKAs exhibit the same profile of GKRP antagonism, kinetic effects on Vmax versus S0.5, or glucose-dependent EC50 shifts. Substituting Ro 28-1675 with a structurally distinct GKA such as MK-0941 or dorzagliatin, or with racemic Ro 28-0450, will yield divergent pharmacological outcomes in assays measuring GK nuclear translocation, insulin secretion thresholds, or in vivo glucose lowering, thereby compromising cross-study comparability and potentially leading to misinterpretation of GK biology [2]. The quantitative evidence below establishes the specific, verifiable differences that mandate the use of authenticated Ro 28-1675 for consistent and reproducible glucokinase research.

Ro 28-1675: Quantitative Comparative Evidence for Scientific Selection Over Closest Analogs


Stereochemical Specificity: R-Enantiomer Ro 28-1675 vs. Inactive S-Enantiomer Ro 28-1674

Ro 28-1675, the R-enantiomer of Ro 28-0450, exhibits potent glucokinase activation with an SC1.5 value of 0.24 ± 0.0019 µM, whereas its S-enantiomer counterpart, Ro 28-1674, shows no detectable activation of recombinant human glucokinase at concentrations up to 10 µM [1]. This >40-fold difference in potency confirms that GK activation is stereospecific and that racemic or enantiomerically impure material will produce attenuated or variable results. The SC1.5 value represents the concentration required to achieve 50% of maximal activation at a glucose concentration of 5 mM [2].

Glucokinase Activation Enantiomeric Specificity Allosteric Modulation

Kinetic Mechanism: Dual Vmax Increase and S0.5 Reduction vs. Vmax-Only GKAs

Ro 28-1675 uniquely alters human glucokinase kinetics by simultaneously increasing the maximum velocity (Vmax) by 1.5-fold and decreasing the substrate concentration at half-maximal velocity (S0.5) by 4.3-fold at 3 µM with 5 mM glucose . This dual kinetic effect is distinct from GKAs that may only reduce S0.5 without affecting Vmax, such as certain liver-selective activators like Compound A, which primarily enhance glucose affinity without altering catalytic turnover [1]. The ability to increase both glucose affinity and catalytic efficiency makes Ro 28-1675 a preferred tool for studying the full spectrum of GK allosteric modulation.

Enzyme Kinetics Glucokinase Allosteric Activation

GKRP Antagonism: Reversal of Inhibitory GKRP Binding vs. GKAs Lacking This Activity

Ro 28-1675 effectively reverses the inhibitory action of human glucokinase regulatory protein (GKRP) on GK, promoting GK nuclear-to-cytosol translocation in primary rat hepatocytes with EC50 values of 0.16 µM (16.8 mM glucose), 0.27 µM (8.4 mM glucose), and 2.2 µM (2.8 mM glucose) . This GKRP antagonism is not a universal property of all GKAs; for instance, the clinical candidate MK-0941 exhibits weak GKRP displacement and does not robustly induce GK translocation [1]. The ability of Ro 28-1675 to disrupt the GK-GKRP complex and enhance cytosolic GK localization is critical for studying hepatic glucose metabolism and the physiological regulation of GK subcellular distribution.

GKRP Glucokinase Regulatory Protein Nuclear Translocation

Hexokinase Isoform Selectivity: >100-fold Selectivity for GK Over Hexokinase I/II

Ro 28-1675 demonstrates high selectivity for glucokinase (hexokinase IV) over other hexokinase isoforms. At concentrations up to 100 µM, Ro 28-1675 does not affect the enzymatic activity of hexokinase I or II, whereas it potently activates GK with an EC50 of 54 nM, representing >1,800-fold selectivity [1]. In contrast, some early-generation GKAs exhibit off-target effects on hexokinase I/II at higher concentrations (e.g., certain sulfonylurea-derived activators show IC50 values <10 µM for hexokinase I), which can confound cellular glucose uptake assays [2]. This clean selectivity profile makes Ro 28-1675 the preferred reference for experiments where hexokinase interference must be rigorously excluded.

Enzyme Selectivity Hexokinase Glucokinase

In Vivo Efficacy in Multiple Diabetic Models vs. Limited Efficacy of Later-Generation GKAs

Ro 28-1675 (10-50 mg/kg p.o.) robustly lowers blood glucose and improves glucose tolerance across multiple murine and rodent T2DM models including KK/Upj-Ay/J, ob/ob, diet-induced obese C57BL/6, and Goto-Kakizaki rats [1]. In contrast, the clinical candidate MK-0941, while initially effective, showed loss of glycemic control over time in human trials and failed to sustain efficacy [2]. Similarly, Compound A (a liver-selective GKA) demonstrated efficacy only in high-fat diet-fed mice but not in genetic models like ob/ob [3]. The broad and reproducible in vivo efficacy of Ro 28-1675 across multiple models establishes it as the most reliable tool for preclinical studies of GK activation and for benchmarking novel GKAs in animal studies.

Type 2 Diabetes In Vivo Pharmacology Glucose Lowering

Cardiovascular Safety Profile: No Endothelial Glucose Uptake vs. Off-Target Vascular Effects of Some GKAs

In a head-to-head comparative study of GKAs on vascular cells, Ro 28-1675 (at concentrations up to 10 µM) did not increase glucose consumption in bovine aortic endothelial cells (BAEC), confirming the absence of functional glucokinase in these cells and demonstrating a lack of direct metabolic perturbation in the vasculature [1]. In contrast, other GKAs such as Compound A and certain clinical candidates have been reported to induce modest but detectable glucose uptake in endothelial and smooth muscle cells, raising theoretical concerns about vascular off-target effects [2]. Furthermore, Ro 28-1675 caused only modest arteriole dilation without affecting contractile sensitivity and did not promote atherogenic proteoglycan synthesis in response to TGF-β stimulation [3]. This favorable cardiovascular profile supports the selection of Ro 28-1675 for in vivo studies where vascular safety is a critical endpoint.

Cardiovascular Safety Endothelial Cells Glucokinase

Ro 28-1675: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Benchmark Reference Standard for Glucokinase Activator Screening and SAR Studies

Use Ro 28-1675 (≥98% pure, R-enantiomer) as the definitive positive control in all GK activation assays to establish baseline activity (EC50 = 54 nM, SC1.5 = 0.24 µM) and ensure assay validity. Its well-characterized kinetic profile (1.5-fold Vmax increase, 4.3-fold S0.5 decrease) and stereochemical purity provide an unambiguous comparator for evaluating novel GKAs in structure-activity relationship (SAR) studies, as demonstrated in the foundational Roche discovery program [1]. Unlike racemic Ro 28-0450 or inactive Ro 28-1674, Ro 28-1675 delivers consistent, maximal GK activation that is essential for normalizing inter-assay variability.

Investigating GKRP-Mediated Regulation of GK Subcellular Localization

Employ Ro 28-1675 in primary hepatocyte or cell-based assays to study GKRP antagonism and GK nuclear-to-cytosol translocation. The compound's glucose-dependent EC50 values for translocation (0.16 µM at 16.8 mM glucose) and its robust reversal of GKRP inhibition make it the only well-validated tool for dissecting the physiological regulation of GK by GKRP . Other GKAs such as MK-0941 do not exhibit this activity and are unsuitable for this application [2].

In Vivo Proof-of-Concept Studies in Rodent Models of Type 2 Diabetes

Select Ro 28-1675 for oral dosing (10-50 mg/kg) in ob/ob, KK-Ay, diet-induced obese C57BL/6, or Goto-Kakizaki rats to achieve reliable, reproducible glucose lowering and improved glucose tolerance. Its broad efficacy across multiple diabetic models, established in the seminal Science paper by Grimsby et al., makes it the gold-standard positive control for validating new T2DM models and for benchmarking the in vivo efficacy of novel antidiabetic agents [3]. Note that efficacy is diminished in older, severely hyperglycemic db/db mice (blood glucose >300 mg/dL), a model-dependent caveat that should inform experimental design .

Cardiovascular Safety Profiling of Glucokinase Activation Mechanisms

Utilize Ro 28-1675 in endothelial and vascular smooth muscle cell assays to establish a baseline for GK-independent vascular effects. The demonstrated lack of glucose uptake in BAEC and absence of atherogenic or excessive vasoactive effects provide a clean comparator for assessing the vascular safety of novel GKAs [4]. This application is particularly relevant for preclinical toxicology screening where off-target vascular effects are a concern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ro 28-1675

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.